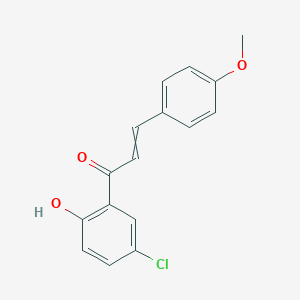

1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE

Description

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking two aromatic rings: a 5-chloro-2-hydroxyphenyl group and a 4-methoxyphenyl group. This compound exhibits structural features critical for biological and physicochemical properties, including hydrogen bonding (via the hydroxyl group), electron-withdrawing (chloro), and electron-donating (methoxy) substituents. Its molecular formula is C₁₆H₁₃ClO₃, with a molecular weight of 288.73 g/mol and a CAS number of 1226-09-1 .

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKASIDCKLLXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332785 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-09-1 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation in Ethanol

The most widely reported method involves reacting 5-chloro-2-hydroxyacetophenone with 4-methoxybenzaldehyde in ethanol under basic conditions. Sodium hydroxide (40% w/v) catalyzes the reaction, typically conducted at reflux (78°C) for 6–24 hours.

Procedure :

-

Dissolve 5-chloro-2-hydroxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in 50 mL ethanol.

-

Add 20 mL aqueous NaOH (40%) dropwise with stirring.

-

Reflux until TLC confirms completion (hexane/ethyl acetate 7:3).

-

Acidify with dilute HCl, isolate via filtration, and recrystallize from ethanol.

Optimization :

-

Catalyst : NaOH outperforms KOH and NH₄OAc in yield (93–98% vs. 81–85%).

-

Solvent : Ethanol enhances solubility of aromatic reactants compared to methanol.

Solvent-Free Mechanochemical Grinding

Room-Temperature Grinding with NaOH

This green chemistry approach eliminates solvents, reducing environmental impact.

Procedure :

-

Combine 5-chloro-2-hydroxyacetophenone (10 mmol), 4-methoxybenzaldehyde (10 mmol), and NaOH (10 mmol) in a mortar.

-

Grind vigorously for 30 minutes.

-

Quench with cold water, neutralize with 10% HCl, and recrystallize from ethanol.

Advantages :

Mechanism :

Local heat from friction accelerates enolate formation and dehydration:

-

NaOH deprotonates acetophenone α-carbon → enolate.

-

Enolate attacks aldehyde carbonyl → β-hydroxy ketone intermediate.

Microwave-Assisted Synthesis

Accelerated Condensation under Irradiation

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

-

Mix reactants (1:1 molar ratio) in ethanol containing KOH (5 mol%).

-

Irradiate at 300 W, 80°C, for 8–15 minutes.

Key Parameters :

-

Power : 300 W optimizes energy transfer without decomposition.

-

Solvent : Ethanol absorbs microwaves efficiently, enhancing reaction rates.

Catalytic Variations and Industrial Scaling

Heterogeneous Catalysts

K-Ca(OH)₂ :

HPW/SiO₂ (Tungstophosphoric acid on silica):

Industrial Production

-

Continuous Flow Reactors : Improve yield consistency (±2%) and reduce batch times.

-

Automated Systems : Integrate real-time TLC monitoring for quality control.

Comparative Analysis of Methods

Spectroscopic Characterization Data

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties. A study demonstrated that derivatives of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one showed notable activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have reported that certain chalcone derivatives can inhibit the growth of breast cancer cells through modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This suggests a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A recent study focused on the synthesis of various chalcone derivatives, including this compound. The researchers performed in vitro assays on human cancer cell lines, revealing that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

Case Study 2: Antioxidant Activity Evaluation

In another study assessing the antioxidant capabilities of this chalcone derivative, it was found to effectively scavenge DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| 1-(5-Chloro-2-hydroxy...) | 12 |

Mechanism of Action

The biological activity of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Chalcones share a common α,β-unsaturated ketone scaffold, but substituent variations significantly influence their properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural Features and Physicochemical Properties

Key Observations :

Substituent Effects on Melting Points :

- Methoxy-rich derivatives (e.g., a20, a17) exhibit higher melting points (109–118°C) due to increased molecular symmetry and intermolecular interactions . The target compound’s melting point is unreported but likely lower due to reduced symmetry from the hydroxyl and chloro groups.

- Benzyloxy substituents (a17) further elevate melting points by introducing bulky, hydrophobic groups .

In contrast, 4-hydroxyphenyl derivatives (e.g., ) lack this intramolecular interaction, reducing planarity and altering reactivity.

Electronic Properties :

- Quantum chemical descriptors (e.g., HOMO-LUMO energy gaps) for chalcones like (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (-8.723 eV HOMO) suggest electron-rich aromatic systems, which may differ in the target compound due to electron-withdrawing chloro and hydroxyl groups .

Antioxidant Activity :

- Hydroxyl Positioning: Derivatives with adjacent hydroxyl groups (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) show superior radical scavenging (DPPH assay) compared to mono-hydroxylated analogs . The target compound’s 2-hydroxyl group may offer moderate activity, though less than multi-hydroxylated derivatives.

- Methoxy vs. Chloro : Methoxy groups enhance lipophilicity but reduce direct radical scavenging. Chloro substituents (as in the target compound) may confer antibacterial properties but diminish antioxidant efficacy compared to hydroxyl-rich analogs .

Antibacterial and Flame Retardancy :

- Chalcones with nitrobenzothiazole diazenyl groups (e.g., Add.

- Antibacterial activity is often linked to chloro and fluoro substituents. For example, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one shows enhanced bacterial inhibition compared to non-halogenated analogs .

Crystallographic and Conformational Analysis

- Dihedral Angles : In fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting molecular planarity and packing efficiency . The target compound’s 2-hydroxyl group likely reduces planarity compared to methoxy-only analogs, influencing crystal structure and solubility.

- X-ray Studies: Planar geometries are common in aminochalcone derivatives (e.g., ), but steric hindrance from chloro and hydroxyl groups in the target compound may distort this ideal conformation.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and hydroxy group on one phenyl ring and a methoxy group on the other. The exploration of its biological activity encompasses various pharmacological effects, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C16H13ClO3

- Molecular Weight : 288.73 g/mol

- CAS Number : 1226-09-1

Antimicrobial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial activity of several chalcone derivatives was evaluated. The minimum inhibitory concentration (MIC) for this compound was found to be effective at concentrations ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

Chalcones are known for their potential anticancer properties due to their ability to induce apoptosis in cancer cells. A study focused on the effects of this compound on chronic lymphocytic leukemia (CLL) cell lines demonstrated significant pro-apoptotic effects.

Research Findings

The compound showed IC50 values ranging from 0.17 to 2.69 µM in CLL cell lines, indicating potent activity with low toxicity to healthy cells . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which leads to increased apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HG-3 | 0.17 - 2.69 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed, revealing its ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound triggers pathways leading to programmed cell death.

- Free Radical Scavenging : Its antioxidant properties help neutralize harmful free radicals, reducing oxidative damage.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example, 4-methoxyacetophenone reacts with 5-chloro-2-hydroxybenzaldehyde in ethanol under acidic (e.g., thionyl chloride) or basic catalysis. Reaction parameters like solvent polarity, temperature (60–80°C), and catalyst loading (e.g., 0.05–0.1 mol% thionyl chloride) significantly affect yield (60–85%) and purity. Impurities often arise from incomplete dehydration or side reactions with hydroxyl/methoxy groups; recrystallization in ethanol or methanol is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this chalcone derivative?

Key techniques include:

- FT-IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) stretch at ~3200 cm⁻¹.

- 1H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and enone system protons (δ 6.5–7.5 ppm for α,β-unsaturated ketone).

- HRMS : Validates molecular weight (e.g., m/z 302.05 for C₁₆H₁₃ClO₃). Cross-validation with single-crystal XRD (e.g., orthorhombic P2₁2₁2₁ space group) resolves ambiguities in stereochemistry .

Q. How does the electronic structure of this compound influence its UV-Vis absorption properties?

The conjugated enone system (C=O and adjacent C=C) results in a strong π→π* transition, typically observed at λmax ~350–370 nm in ethanol. Substituents like the electron-donating methoxy group and electron-withdrawing chlorine modulate absorption intensity and wavelength, which can be modeled using TD-DFT calculations with B3LYP/6-311++G(d,p) basis sets .

Advanced Research Questions

Q. What crystallographic insights explain the molecular packing and stability of this compound?

Single-crystal XRD reveals an orthorhombic system (P2₁2₁2₁) with unit cell parameters a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å. The dihedral angle between the 5-chloro-2-hydroxyphenyl and 4-methoxyphenyl rings (~15–25°) minimizes steric strain. Hydrogen bonding between the hydroxyl group and carbonyl oxygen (O-H···O=C, ~2.8 Å) stabilizes the crystal lattice. Hirshfeld surface analysis quantifies intermolecular interactions, with H···H (45%) and O···H (30%) contacts dominating .

Q. How do computational (DFT) and experimental data compare in predicting bond lengths, angles, and reactivity?

DFT calculations (B3LYP/6-311G(d,p)) show excellent agreement with XRD data for bond lengths (C=O: 1.22 Å experimental vs. 1.24 Å theoretical) and angles (C-C=O: ~120°). However, discrepancies arise in non-planar regions due to crystal packing forces. Fukui indices predict nucleophilic attack at the carbonyl carbon and electrophilic reactivity at the chloro-substituted phenyl ring .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

For example, NMR may suggest free rotation of the methoxy group, while XRD shows a fixed conformation due to crystal packing. Multi-temperature NMR or solid-state NMR can reconcile this by probing dynamic behavior in solution vs. rigid lattices. Additionally, DFT-based conformational analysis identifies low-energy geometries that align with experimental observations .

Q. How does this compound’s bioactivity correlate with its substituent pattern and electronic properties?

Moderate antimicrobial activity (MIC 32–64 µg/mL against S. aureus and E. coli) is attributed to the chloro and hydroxyl groups, which enhance membrane penetration and disrupt bacterial electron transport. Antioxidant activity (IC50 ~12 µg/mL via DPPH assay) correlates with the hydroxyl group’s radical scavenging capacity. Structure-activity relationships (SAR) suggest that methoxy groups reduce polarity, improving lipid solubility .

Q. What role do hydrogen-bonding networks play in its supramolecular assembly, and how can these be manipulated for co-crystallization?

The hydroxyl and carbonyl groups form robust O-H···O=C chains, while methoxy groups participate in weak C-H···O interactions. Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) can modify packing motifs. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) for predictive crystal engineering .

Methodological Guidance

Q. How to design experiments for assessing solvent effects on tautomerism or keto-enol equilibria?

Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Compare λmax shifts and isosbestic points to identify tautomeric forms. Supplement with <sup>13</sup>C NMR to detect enolization (e.g., carbonyl carbon shifts from ~190 ppm to ~170 ppm) .

Q. What computational protocols optimize synthetic pathways or predict regioselectivity?

Employ Gaussian or ORCA software for transition-state modeling (e.g., Claisen-Schmidt condensation). Calculate activation energies (ΔG‡) for competing pathways and use Natural Bond Orbital (NBO) analysis to identify charge-transfer interactions driving regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.